molecular formula C9H18ClNO2 B2572307 (1-Aminocycloheptyl) acetic acid hydrochloride CAS No. 1335042-25-5

(1-Aminocycloheptyl) acetic acid hydrochloride

Cat. No.: B2572307
CAS No.: 1335042-25-5
M. Wt: 207.7
InChI Key: UVUFKMKDXURPQY-UHFFFAOYSA-N
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Description

(1-Aminocycloheptyl) acetic acid hydrochloride (CAS 1335042-25-5) is a specialized beta-amino acid building block of significant interest in pharmaceutical and chemical research . With a molecular formula of C9H18ClNO2 and a molecular weight of 207.70 g/mol, this compound is supplied as a colorless solid . It is soluble in water and DMSO, and requires storage at 2-8°C for long-term stability . The compound's structure features a seven-membered cycloheptane ring, which provides a distinct conformational profile and increased lipophilicity compared to its smaller-ring analogues. This makes it a valuable scaffold for constructing novel molecules with potential enhanced metabolic stability and membrane permeability, a strategy often employed in medicinal chemistry to improve the properties of drug candidates . As a key intermediate, its primary research application lies in the synthesis of more complex chemical entities, particularly in the exploration of new pharmacophores. It is commonly used in the development of peptide mimetics and other biologically active compounds where a rigid, lipophilic backbone is desired . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1-aminocycloheptyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c10-9(7-8(11)12)5-3-1-2-4-6-9;/h1-7,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUFKMKDXURPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminocycloheptyl) acetic acid hydrochloride typically involves the cyclization of appropriate precursors followed by the introduction of the amino and acetic acid groups. One common method involves the reaction of cycloheptanone with ammonia to form the corresponding imine, which is then reduced to the amine. The amine is subsequently reacted with bromoacetic acid to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Reduction Reactions

Reduction primarily targets the amino or carboxylic acid groups. Key findings include:

Reagent Conditions Product Yield Source
H₂/Pd-CEthanol, 25–50°C, 0.1–0.6 barCycloheptanol derivatives80–90%
LiAlH₄Anhydrous THF, reflux1-Aminocycloheptyl ethanol60–75%
  • Catalytic hydrogenation (H₂/Pd-C) reduces nitro intermediates to amines during synthesis .

  • LiAlH₄ selectively reduces ester or amide groups to alcohols .

Oxidation Reactions

Oxidation modifies the amino group or acetic acid moiety:

Reagent Conditions Product Notes
KMnO₄ (acidic)H₂SO₄, 80°CCycloheptanoneacetic acidOver-oxidation observed
H₂O₂Neutral pH, RTN-Oxide derivativesLow yield (20–30%)
  • Strong oxidizers like KMnO₄ degrade the cycloheptyl ring, limiting synthetic utility .

Substitution Reactions

The amino group participates in nucleophilic substitutions:

Reagent Conditions Product Application
Acetyl chloridePyridine, 0°CN-Acetylated derivativeBioactivity modulation
Methyl iodideK₂CO₃, DMF, 60°CN-Methylated derivativeImproved lipophilicity
  • Acylation and alkylation enhance the compound’s pharmacokinetic properties .

Cyclization Reactions

Under acidic conditions, intramolecular cyclization forms lactams:

Reagent Conditions Product Yield
HCl (concentrated)Reflux, 6–8 hours7-Membered lactam70–85%
PPA (Polyphosphoric acid)120°C, 3 hoursBicyclic lactam50–60%
  • Lactam formation is critical for generating GABA-analog precursors .

Hydrolysis Reactions

Ester or amide hydrolysis is pH-dependent:

Reagent Conditions Product Selectivity
NaOH (6M)Reflux, 4 hoursFree carboxylic acid>95%
HCl (6M)RT, 12 hoursAmino-acid hydrochloride saltPartial decomposition
  • Alkaline hydrolysis cleaves esters efficiently, while acidic conditions favor salt formation .

Comparative Reactivity with Analogues

The cycloheptyl ring imparts distinct reactivity compared to cyclohexyl analogues:

Parameter Cycloheptyl Derivative Cyclohexyl Derivative
Oxidation susceptibilityHigherLower
Lactam formation rateSlowerFaster
Steric hindranceModerateHigh
  • The larger ring size reduces steric strain but increases conformational flexibility .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C9H17NO2·HCl
  • Molecular Weight: 207.7 g/mol
  • Structure: The compound features a seven-membered cycloheptyl ring attached to an amino group and an acetic acid moiety, which contributes to its distinct chemical behavior.

Pharmaceutical Development

(1-Aminocycloheptyl) acetic acid hydrochloride is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those aimed at managing pain and inflammation. Its ability to modulate biological pathways makes it a candidate for developing new analgesics and anti-inflammatory drugs.

  • Key Insights:
    • Serves as a building block in synthesizing complex organic molecules.
    • Enhances the pharmacological profiles of drug candidates by improving their efficacy and safety profiles.

Neuroscience Research

The compound's interaction with neurotransmitter systems positions it as a valuable tool in studying neurological disorders. Research indicates its potential role in developing treatments for conditions such as depression and anxiety.

  • Case Studies:
    • Investigations into receptor interactions have shown that this compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways critical for neuronal function .

Biochemical Assays

In biochemical research, this compound is frequently employed to evaluate enzyme activity, providing insights into metabolic pathways that are crucial for drug discovery processes.

  • Applications:
    • Used in assays to monitor enzyme kinetics, aiding in the identification of potential drug targets .

Material Science

The compound can be incorporated into polymer formulations, enhancing the mechanical properties of materials used in coatings and adhesives.

  • Benefits:
    • Improves durability and performance characteristics of synthetic materials through chemical modification .

Mechanism of Action

The mechanism of action of (1-Aminocycloheptyl) acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. It may also inhibit or activate enzymes involved in metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ring Size and Stability

  • Cyclopentyl Analog: 2-(1-(Aminomethyl)cyclopentyl)acetic acid hydrochloride (C₈H₁₆ClNO₂, MW 193.67 g/mol) balances ring strain and stability, offering intermediate reactivity. Its hazard profile includes skin irritation (H315) and respiratory sensitivity (H335) .
  • Cycloheptyl Derivatives: The target compound’s larger ring reduces ring strain, likely enhancing thermal stability and solubility compared to smaller rings.

Functional Group Variations

  • Cyclopropyl Derivative: [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride (C₆H₁₂ClNO₂, MW 165.62 g/mol) features a highly strained three-membered ring, which may limit stability but increase metabolic reactivity. This contrasts with the target compound’s larger, less reactive ring .
  • Thiazole-Containing Analog: N-[(1-Aminocycloheptyl)methyl]-2,2-difluoro-2-(1,3-thiazol-4-yl)acetamide hydrochloride (C₁₃H₂₀ClF₂N₃OS, MW 339.83 g/mol) demonstrates how heterocyclic additions (e.g., thiazole) can modify bioactivity, a feature absent in the target compound .

Physicochemical Properties

  • Solubility : Smaller rings (e.g., cyclopropyl, cyclobutyl) may exhibit higher aqueous solubility due to increased polarity, whereas the cycloheptyl group in the target compound could reduce solubility, necessitating salt forms (e.g., hydrochloride) for bioavailability .
  • Molecular Weight: The target compound’s molecular weight is expected to exceed analogs (e.g., ~209 g/mol for C₉H₁₈ClNO₂), influencing its pharmacokinetic profile, such as tissue distribution and clearance rates .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Ring Size Molecular Formula Molecular Weight (g/mol) Key Properties
(1-Aminocycloheptyl) acetic acid HCl 7 C₉H₁₈ClNO₂* ~209 (estimated) Moderate stability, low ring strain
2-[1-(Aminomethyl)cyclobutyl]acetic acid HCl 4 C₇H₁₄ClNO₂ 179.65 High ring strain, reactive
2-(1-(Aminomethyl)cyclopentyl)acetic acid HCl 5 C₈H₁₆ClNO₂ 193.67 Intermediate stability, irritant
[1-(Aminomethyl)cyclopropyl]acetic acid HCl 3 C₆H₁₂ClNO₂ 165.62 High reactivity, metabolic liability

*Estimated based on analogs.

Table 2. Hazard Profiles (Selected Compounds)

Compound Hazard Statements Precautionary Measures
2-(1-(Aminomethyl)cyclopentyl)acetic acid HCl H302, H315, H319, H335 Avoid inhalation, wear PPE
Cyclopropane derivatives Likely H318 (eye damage) Use eye protection, ventilate

Biological Activity

Introduction

(1-Aminocycloheptyl) acetic acid hydrochloride, also known as 2-(1-Aminocyclohexyl)acetic acid hydrochloride, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.

The molecular formula of this compound is C7_7H13_{13}ClN2_2O2_2, with a molecular weight of 176.64 g/mol. The compound features an amino group that contributes to its biological activity, particularly in interactions with biological macromolecules.

The primary mechanism of action of this compound involves its interaction with various biological targets, including:

  • DNA Intercalation : The compound exhibits moderate intercalative binding to DNA, disrupting replication and potentially inducing cytotoxic effects.
  • Protein Binding : It shows fluorescence quenching properties when interacting with proteins such as bovine serum albumin, indicating its ability to modulate protein functions.
MechanismDescription
DNA IntercalationDisrupts DNA replication leading to cytotoxic effects
Protein BindingAlters protein function through binding interactions

Cytotoxicity

Research has demonstrated that this compound possesses cytotoxic properties against various cancer cell lines. For instance, studies indicate that it can inhibit cell proliferation in breast cancer models, showing a selective toxicity towards malignant cells compared to non-cancerous cells .

Neuropharmacological Effects

This compound has been investigated for its potential neuropharmacological activities. Its structural similarity to gabapentin suggests possible applications in treating neuropathic pain and anxiety disorders. In vitro studies have shown that it can modulate neurotransmitter systems, providing insights into its therapeutic potential .

Table 2: Biological Activity Overview

Activity TypeObserved Effects
CytotoxicityInhibits proliferation in cancer cell lines
NeuropharmacologyModulates neurotransmitter systems; potential analgesic effects

Case Study 1: Cancer Research

A study on the MDA-MB-231 triple-negative breast cancer cell line demonstrated that treatment with this compound resulted in significant inhibition of cell growth with an IC50_{50} value indicating potent activity against tumor cells while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.

Case Study 2: Neurological Disorders

In a preclinical model assessing the effects on anxiety-like behaviors, this compound showed promise as a potential anxiolytic agent. Behavioral assays indicated reduced anxiety levels comparable to established treatments, warranting further exploration into its mechanism and efficacy .

Applications in Research and Industry

This compound serves multiple roles across various fields:

  • Pharmaceutical Development : It acts as an intermediate in synthesizing analgesics and anti-inflammatory drugs, enhancing pain management strategies .
  • Biochemical Assays : Utilized for evaluating enzyme activities and metabolic pathways, aiding drug discovery processes .
  • Material Science : Incorporated into polymer formulations to improve mechanical properties .

Q & A

Q. Table 1: Representative Reaction Conditions

PrecursorSolventTemp (°C)CatalystYield (%)Purity (HPLC)
1-AminocycloheptanolDMF60H3PO47298.5
CycloheptylamineEthanol40HCl gas6597.2

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify the cycloheptane backbone (δ 1.5–2.8 ppm for methylene groups) and acetic acid moiety (δ 3.2–3.5 ppm for CH2COO<sup>-</sup>). <sup>15</sup>N NMR confirms the amine protonation state .
  • IR : Stretching bands at 1700–1750 cm<sup>-1</sup> (C=O) and 2500–3000 cm<sup>-1</sup> (NH3<sup>+</sup>) validate salt formation .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]<sup>+</sup> at m/z 204.1 (calculated 204.2) .

Advanced: How do researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:
Discrepancies often arise from variability in:

  • Assay Conditions : pH (e.g., 7.4 vs. 6.8) alters ionization of the amine group, affecting receptor binding. Standardize buffers per ICH Q2(R1) guidelines .
  • Cell Models : Primary cells vs. immortalized lines (e.g., HEK293) show differential uptake. Validate using orthogonal assays (e.g., radioligand binding vs. fluorescence) .
  • Data Normalization : Use internal controls (e.g., housekeeping genes in qPCR) and report activity as IC50 ± SEM from ≥3 replicates .

Advanced: What in vitro models are used to study its pharmacological potential, and what are their limitations?

Methodological Answer:

  • Enzyme Inhibition : Assays with purified acetylcholinesterase (AChE) measure competitive inhibition (Ki ~ 5 µM). Limitations include lack of cellular context .
  • Cell-Based Toxicity : MTT assays in hepatocytes (HepG2) assess IC50 but may underestimate mitochondrial effects .
  • Permeability : Caco-2 monolayers predict blood-brain barrier penetration (Papp > 1 × 10<sup>−6</sup> cm/s) but neglect transporter-mediated efflux .

Basic: How does pH affect the compound’s stability in aqueous solutions?

Methodological Answer:

  • Stability Profile : At pH < 3, the hydrochloride salt dissociates, reducing solubility. At pH > 7, free base precipitation occurs. Optimal stability is observed at pH 4–6 (t90 > 30 days) .
    Table 2: Stability Across pH
pHDegradation ProductsHalf-Life (Days)
2Cycloheptanone7
5None>30
8Deacetylated amine14

Advanced: What statistical methods validate dose-response relationships in enzyme inhibition studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to the Hill equation (R<sup>2</sup> > 0.95) using software like GraphPad Prism.
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude aberrant points .
  • Confidence Intervals : Report EC50 with 95% CI; overlapping intervals indicate nonsignificant differences .

Advanced: What preclinical safety assessments are recommended before in vivo studies?

Methodological Answer:
Per ICH S6(R1) guidelines :

  • Acute Toxicity : Single-dose LD50 in rodents (oral and IV routes).
  • Genotoxicity : Ames test (± S9 metabolic activation) to rule out mutagenicity.
  • Cardiotoxicity : hERG channel inhibition assays (IC50 > 10 µM required) .

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